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Compound of Interest

Compound Name: 4-Propyl-2-azetidinone

Cat. No.: B1215854

The 2-azetidinone, or B-lactam, is a four-membered cyclic amide that forms the core structural
motif of some of the most important antibiotic classes in history, including penicillins,
cephalosporins, carbapenems, and monobactams.[1][2] The inherent ring strain of this
heterocycle imparts a unique chemical reactivity, making it a powerful electrophile susceptible
to nucleophilic attack.[1] This property is masterfully exploited in its biological mechanism of
action, where it irreversibly acylates and inhibits bacterial enzymes essential for cell wall
synthesis, known as penicillin-binding proteins (PBPs), ultimately leading to cell lysis and
death.[2][3]

Beyond their celebrated role as antibacterial agents, substituted 2-azetidinones have emerged
as versatile scaffolds in medicinal chemistry, demonstrating a wide range of biological activities,
including roles as cholesterol absorption inhibitors, enzyme inhibitors (e.g., chymase, elastase),
and potential agents for treating neurodegenerative diseases.[4][5][6] This guide focuses on a
specific, less-documented derivative, 4-Propyl-2-azetidinone, providing a comprehensive
technical overview for researchers and drug development professionals. We will delve into its
fundamental properties, stereoselective synthesis, chemical reactivity, and prospective
applications, grounded in the established principles of 3-lactam chemistry.

Compound Identification and Physicochemical
Properties

Accurate identification is the cornerstone of all chemical research. 4-Propyl-2-azetidinone is
cataloged with specific identifiers and possesses distinct molecular properties that dictate its
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behavior in chemical and biological systems.

Property Value Source
IUPAC Name 4-propylazetidin-2-one [7]

CAS Number 22937-03-7 [71[8]
Molecular Formula CeH11NO [718]
Molecular Weight 113.16 g/mol [71[8]

4-propyl-azetidin-2-one, [3-
Synonyms propy P [71[8]
Caprolactam

Topological Polar Surface Area

29.1 A2 [8]
(TPSA)

logP (calculated) 0.675 [8]

Synthesis and Stereochemistry: The Staudinger
Cycloaddition

The most versatile and widely employed method for constructing the 2-azetidinone ring is the
Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition discovered in 1907.[4][9]
This reaction involves the combination of a ketene (or a ketene precursor) with an imine to form
the B-lactam ring.

The synthesis of 4-Propyl-2-azetidinone would logically proceed via the reaction of an
appropriate imine with a ketene generated in situ. A plausible route involves the reaction
between pentanal (valeraldehyde) derived imine and a ketene precursor like an acyl chloride in
the presence of a tertiary amine base.

The stereochemistry at the C3 and C4 positions of the azetidinone ring is a critical determinant
of biological activity and is highly dependent on the reaction mechanism and conditions.[10]
The Staudinger reaction can proceed through a zwitterionic intermediate, and the subsequent
conrotatory ring closure dictates the final stereochemical outcome (cis or trans).[10][11] The
relative orientation of the substituents is crucial; for instance, many classic penicillin and
cephalosporin antibiotics feature a cis-p-lactam configuration.[10] The determination of cis vs.
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trans isomers is typically accomplished using *H NMR spectroscopy by analyzing the coupling
constants (J-values) between the C3 and C4 protons.[4]
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Caption: General workflow for the Staudinger synthesis of 4-Propyl-2-azetidinone.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of 4-Propyl-2-azetidinone is dominated by the reactivity of the (3-
lactam ring. In a typical, unstrained acyclic amide, the nitrogen's lone pair of electrons
participates in resonance with the carbonyl group, stabilizing the amide bond and rendering the

carbonyl carbon less electrophilic.

However, the geometric constraints of the four-membered ring force the nitrogen atom into a
more pyramidal geometry, significantly reducing this resonance stabilization.[1] This makes the
carbonyl carbon more ketone-like and highly susceptible to nucleophilic attack.[1] This inherent
ring strain is the fundamental reason for the B-lactam's utility as an acylating agent.[1]
Nucleophilic attack, such as by the hydroxyl group of a serine residue in an enzyme's active
site, leads to the opening of the strained ring and the formation of a stable, covalent acyl-
enzyme intermediate.[3]
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Caption: Mechanism of 3-lactam-mediated enzyme inhibition.

Biological Significance and Potential Applications in
Drug Development

While specific biological data for 4-Propyl-2-azetidinone is not widely published, its
therapeutic potential can be inferred from the extensive research on the 2-azetidinone scaffold.

o Antibacterial Activity: The primary application for 3-lactams is as antibiotics.[2] The nature of
the substituent at the C4 position can influence the spectrum of activity and stability against
B-lactamases—enzymes produced by resistant bacteria that hydrolyze the lactam ring.[1]
The simple, non-polar propyl group might confer specific pharmacokinetic properties, such
as improved membrane permeability, which could be an asset in targeting certain types of
bacteria.

e Enzyme Inhibition: The azetidinone ring is a privileged scaffold for designing inhibitors of
various enzymes, particularly serine proteases.[6] Its ability to act as a mechanism-based
inhibitor makes it an attractive starting point for developing drugs against targets like human
chymase or elastase, which are implicated in inflammatory and cardiovascular diseases.[6]

e Cholesterol Absorption Inhibition: The drug ezetimibe, which contains a highly substituted 2-
azetidinone ring, functions by inhibiting cholesterol absorption in the small intestine.[1][12]
This demonstrates that the (3-lactam scaffold is not limited to antimicrobial applications and
can be tailored for diverse therapeutic targets.[13]

The 4-propyl substitution provides a lipophilic handle that can be further functionalized or used
to probe binding pockets in target proteins, making it a valuable building block for combinatorial
chemistry and lead optimization campaigns in drug discovery.

Experimental Protocol: Synthesis of 4-Propyl-2-
azetidinone

The following is a representative protocol for the synthesis of a 4-substituted-2-azetidinone via
the Staudinger reaction. Note: This is a generalized procedure and requires optimization and
adherence to all laboratory safety protocols.
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Objective: To synthesize 4-Propyl-2-azetidinone from an N-benzylidene-1-amine and
propionyl chloride.

Materials:

N-benzylidene-1-amine (or other suitable imine)

e Propionyl Chloride (as a precursor to methylketene)

o Triethylamine (EtsN), distilled

o Dichloromethane (CH2Cl2), anhydrous

e Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine (saturated agueous NacCl)

e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

e Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:

o Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add the imine (1.0 eq) and anhydrous CHzClz
(approx. 0.2 M concentration).

o Base Addition: Add triethylamine (2.0 eq) to the solution. Cool the reaction mixture to 0 °C in
an ice bath.

o Ketene Precursor Addition: Dissolve propionyl chloride (1.2 eq) in a small volume of
anhydrous CH2Clz and add it to the dropping funnel. Add the acyl chloride solution dropwise
to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

e Reaction Monitoring: After the addition is complete, allow the reaction to warm to room
temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer
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Chromatography (TLC) until the starting imine is consumed.

o Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel
and wash sequentially with saturated NaHCOs solution (2x) and brine (1x).

 Purification: Dry the organic layer over anhydrous MgSOu4, filter, and concentrate the solvent
in vacuo to obtain the crude product.

o Chromatography: Purify the crude residue by flash column chromatography on silica gel
using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexane) to isolate
the cis and trans isomers of 4-Propyl-2-azetidinone.

o Characterization: Characterize the purified product(s) using *H NMR, 3C NMR, IR
spectroscopy, and mass spectrometry to confirm the structure and determine the
stereochemical ratio.

Conclusion

4-Propyl-2-azetidinone, while a simple derivative of the famed B-lactam family, represents a
valuable chemical entity for scientific exploration. Its synthesis is accessible through
established methodologies like the Staudinger cycloaddition, and its reactivity is governed by
the predictable yet potent chemistry of its strained four-membered ring. For researchers in drug
development, it serves as both a potential lead compound and a versatile building block for
creating more complex molecules with tailored biological activities, from novel antibiotics to
inhibitors of key physiological enzymes. Further investigation into its specific biological profile is
warranted to fully unlock its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://en.wikipedia.org/wiki/%CE%92-Lactam
https://www.derpharmachemica.com/pharma-chemica/azetidinone-different-methods-of-synthesis-and-its-biological-profile.pdf
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.807955/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.807955/full
https://www.mdpi.com/2624-781X/5/3/26
https://www.angenesci.com/productshow/AG001TWG.html
https://iipseries.org/assets/docupload/rsl202406F88B0578A298F.pdf
https://www.angenesci.com/productshow/AG002LL4.html
https://www.chemscene.com/22937-03-7.html
https://www.jgtps.com/admin/uploads/f5JBdZ.pdf
https://www.researchgate.net/publication/262263185_Stereoselectivity_in_the_synthesis_of_2-azetidinones_from_ketenes_and_imines_via_the_Staudinger_reaction
https://www.mdpi.com/1420-3049/12/10/2364
https://www.pharmaffiliates.com/en/163222-33-1-ezetimibe-api-pa0541000.html
https://pubmed.ncbi.nlm.nih.gov/41489081/
https://pubmed.ncbi.nlm.nih.gov/41489081/
https://www.benchchem.com/product/b1215854#cas-number-and-iupac-name-for-4-propyl-2-azetidinone
https://www.benchchem.com/product/b1215854#cas-number-and-iupac-name-for-4-propyl-2-azetidinone
https://www.benchchem.com/product/b1215854#cas-number-and-iupac-name-for-4-propyl-2-azetidinone
https://www.benchchem.com/product/b1215854#cas-number-and-iupac-name-for-4-propyl-2-azetidinone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1215854?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

